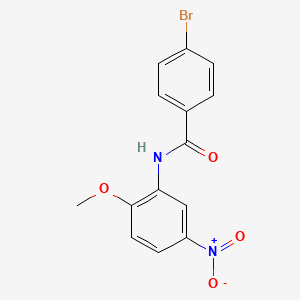

4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide

Description

4-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide is a brominated benzamide derivative characterized by a benzoyl group substituted with a bromine atom at the para position and an aniline moiety bearing methoxy and nitro groups at the 2- and 5-positions, respectively. Its synthesis typically involves coupling 4-bromobenzoyl chloride with substituted anilines under reflux conditions in polar aprotic solvents like acetonitrile .

Properties

IUPAC Name |

4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHNIIFDPAFYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the following steps:

Bromination: The precursor compound, such as 2-methoxy-5-nitroaniline, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Amide Formation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 4-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

Oxidation: Formation of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzamides, including 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) . The mechanism often involves inducing apoptosis and cell cycle arrest.

Kinase Inhibition

This compound has been investigated for its potential as a selective inhibitor of mitogen-activated protein kinase (MAPK) pathways. Inhibiting these pathways can reverse transformed phenotypes in cancer cells, suggesting a role in cancer treatment . The bromine substitution may enhance the inhibitory effects on kinases compared to other derivatives.

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Various studies have reported the effectiveness of carboxyamide derivatives against microbial strains, indicating that 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide could be effective against specific pathogens .

Case Study 1: Structural Analysis

A study focused on the crystal structure of similar benzamide derivatives revealed that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. This structural insight helps understand how modifications can affect biological activity .

In a systematic screening of benzamide derivatives for cytotoxicity, compounds similar to 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide were evaluated against multiple cancer cell lines. The findings indicated that modifications at the para position significantly influenced cytotoxic potency, supporting further exploration of this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Position and Electronic Effects

- 4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide (): Structural Difference: Methoxy groups at the 3- and 5-positions instead of nitro and methoxy. Biological Activity: This derivative (compound C9) demonstrated potent FGFR1 inhibition (IC₅₀ = 12 nM) and anti-proliferative effects against NSCLC cell lines (NCI-H520, NCI-H1581). The electron-donating methoxy groups enhance hydrophobic interactions in the FGFR1 binding pocket, forming hydrogen bonds with residues Glu571 and Asn568 . Physicochemical Properties: Higher logP (3.27 vs.

4-Bromo-N-(2-Nitrophenyl)benzamide () :

- Structural Difference : Lacks the 5-nitro and 2-methoxy groups; nitro is only at the 2-position.

- Crystallographic Data : Triclinic crystal system (space group P1), with two molecules per asymmetric unit. Bond lengths (C–Br: 1.89 Å) and angles are consistent with brominated aromatics. Comparatively, the 2-methoxy-5-nitro substitution in the target compound introduces steric hindrance and planar distortion .

Halogen Substitution Effects

- 2-Chloro-N-(2-Methoxy-5-Nitrophenyl)benzamide () :

- Structural Difference : Chlorine replaces bromine at the benzamide’s para position.

- Physicochemical Properties : Lower molecular weight (306.7 vs. 351.1 g/mol) and logP (3.27 vs. ~3.5 for bromine analog). Reduced van der Waals radius (Cl: 1.75 Å vs. Br: 1.85 Å) may weaken halogen bonding in target interactions .

Heterocyclic and Bulky Substituents

- 4-Bromo-N-(4-Ethoxy-3-Methylbenzothiazol-2-ylidene)benzamide (): Structural Difference: Incorporates a benzothiazole ring instead of a phenyl group.

Key Research Findings and Implications

- Biological Activity : Derivatives with electron-donating groups (e.g., 3,5-dimethoxy) show enhanced FGFR1 binding, while nitro groups (electron-withdrawing) may improve stability but reduce affinity .

- Synthetic Accessibility : All analogs are synthesized via nucleophilic acyl substitution, but yields vary with substituent reactivity (e.g., nitro groups require longer reaction times) .

Biological Activity

4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

The compound's molecular formula is , and it features a bromine atom, a methoxy group, and a nitro group attached to a benzamide structure. These functional groups are crucial for its reactivity and biological interactions.

The biological activity of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is believed to arise from its ability to interact with various molecular targets within cells. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can exert cytotoxic effects. Additionally, the bromine and methoxy groups may enhance binding affinity to specific enzymes or receptors involved in cancer proliferation and microbial resistance.

Anticancer Properties

Research has indicated that 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-4 (ovarian) | 5.67 ± 0.57 | Cell cycle arrest in S phase; apoptosis induction |

| MCF-7 (breast) | 11.35 | Upregulation of pro-apoptotic proteins |

| A549 (lung) | 7.90 | Inhibition of Akt/mTOR and ERK pathways |

| PC-3 (prostate) | 5.96 | Induction of intrinsic apoptotic pathway |

The compound has been shown to interfere with key signaling pathways involved in cell proliferation, such as the MEK/ERK pathway, which is often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still emerging.

Case Studies

- Anticancer Study : A study focused on the compound's effect on the OVCAR-4 cell line found that it arrested the cell cycle in the S phase while inducing apoptosis through upregulation of BAX and downregulation of BCL-2 proteins, demonstrating its potential as an anticancer agent .

- Mechanistic Insights : Another research effort highlighted how derivatives similar to 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide exhibited selective inhibition of MEK kinases, which are critical in cancer signaling pathways. This suggests a promising avenue for further drug development targeting proliferative diseases .

Comparative Analysis

To understand the uniqueness of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(2-methoxyphenyl)benzamide | Lacks nitro group | Reduced anticancer efficacy |

| 4-bromo-N-(2-nitrophenyl)benzamide | Different substitution pattern | Enhanced antimicrobial properties |

| 4-methoxy-N-(2-nitrophenyl)benzamide | Different functional groups | Varies widely in activity against cancer cells |

This table illustrates how subtle changes in chemical structure can significantly impact biological activity.

Q & A

How can I optimize the synthesis of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide to maximize yield and purity?

Basic Research Question

Methodological Answer :

Synthesis optimization requires careful control of reaction conditions. Key steps include:

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid moiety of 4-bromobenzoic acid for amide bond formation with 2-methoxy-5-nitroaniline. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Nitration Timing : Introduce the nitro group early or late in the synthesis sequence to minimize side reactions. Pre-functionalized aromatic amines often provide better regioselectivity .

What experimental strategies are recommended for resolving contradictions in crystallographic data for this compound?

Advanced Research Question

Methodological Answer :

Crystallographic challenges (e.g., poor diffraction, twinning) can be addressed via:

- Data Collection : Use synchrotron radiation to improve resolution for small crystals. SHELX programs (SHELXD/SHELXL) are robust for structure solution and refinement, even with partial or twinned datasets .

- Validation Tools : Apply Rfree values and check for overfitting using the "LOST" command in SHELXL. Cross-validate hydrogen bonding and torsion angles with computational tools like Mercury .

- Alternative Methods : If X-ray crystallography fails, consider NMR crystallography or electron diffraction for structural elucidation .

How can researchers evaluate the biological activity of this compound in receptor binding assays?

Advanced Research Question

Methodological Answer :

For pharmacological applications:

- Target Selection : Screen against receptors with structural similarity to cholecystokinin (CCK) or tyrosine kinase receptors, as nitro and bromo substituents may influence binding .

- Assay Design : Use radioligand displacement assays (e.g., [³H]-labeled antagonists) to measure Ki values. Validate results with fluorescent polarization or surface plasmon resonance (SPR) .

- SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) to correlate structural features with activity trends .

What safety protocols are critical when handling 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide in the lab?

Basic Research Question

Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitroaromatics. Refer to SDS data for spill management and first-aid measures .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before disposal. Follow institutional guidelines for halogenated waste .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

Methodological Answer :

- Quantum Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., bromine for SNAr reactions) .

- Kinetic Modeling : Use software like Gaussian or ORCA to simulate transition states and predict regioselectivity in methoxy or nitro group substitutions .

What spectroscopic techniques are most effective for characterizing degradation products of this compound?

Basic Research Question

Methodological Answer :

- LC-MS/MS : Identify degradation pathways (e.g., demethylation, nitro reduction) under stress conditions (heat, light, pH). Use electrospray ionization (ESI) in positive/negative modes .

- NMR Tracking : Monitor deuterated solvent stability studies (e.g., DMSO-d6) to detect hydrolysis or oxidation byproducts .

How can researchers design analogs to improve solubility without compromising bioactivity?

Advanced Research Question

Methodological Answer :

- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) or PEGylate the benzamide .

- Co-Crystallization : Screen with cyclodextrins or sulfonic acids to enhance aqueous solubility while preserving crystallinity .

What are common pitfalls in interpreting mass spectrometry data for halogenated benzamides?

Advanced Research Question

Methodological Answer :

- Isotope Patterns : Bromine’s ¹:¹ ⁷⁹Br/⁸¹Br isotope ratio can mimic impurities. Use high-resolution MS to distinguish isotopic clusters from adducts .

- Fragmentation Pathways : Bromine loss during CID may obscure molecular ions. Employ softer ionization (e.g., MALDI) or derivatization to stabilize the parent ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.